Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is a complex organosilicon compound characterized by a highly branched structure featuring multiple phenyl groups and a central silicon atom. This compound belongs to the class of triphenylsilanes, which are known for their unique electronic properties and potential applications in organic electronics, photonics, and materials science. The chemical structure can be represented as follows:
This compound is notable for its potential use in charge transport materials in organic light-emitting diodes and other electronic devices.
The synthesis of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can be approached through several methods involving the use of silanes and phenyl-substituted reagents. One common method involves the reaction of triphenylchlorosilane with various phenolic compounds in the presence of a suitable catalyst, typically under controlled temperature conditions.
These methods yield high-purity products with minimal by-products, enhancing the efficiency of the synthesis process .
The molecular structure of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane features a central silicon atom bonded to multiple phenyl groups. The arrangement of these groups contributes to the compound's electronic properties and stability.
This structure allows for significant delocalization of π-electrons across the phenyl rings, which is advantageous for applications in electronic materials .
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can participate in various chemical reactions typical of organosilicon compounds, including:
The reactions often require specific catalysts and conditions to ensure selectivity and yield. For instance, dibutyltin dichloride has been noted to catalyze reductive amination processes involving this compound .
The mechanism of action for triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane primarily revolves around its ability to donate electrons due to its electron-rich structure. This characteristic makes it suitable for applications in organic electronics where electron transport is critical.
These properties make triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane a versatile candidate for various applications .
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane finds applications primarily in:
The ongoing research into organosilicon compounds like triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane continues to reveal new applications and improvements in existing technologies .
The evolution of polyphenylsilane chemistry provided the foundational methodologies enabling the synthesis of complex dendritic silanes like triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane. Early work focused on monomeric triphenylsilyl units, exemplified by 1,4-bis(triphenylsilyl)benzene (UGH-2, CAS 18856-08-1), which established reliable protocols for silicon-aryl bond formation through Grignard or Ullmann coupling reactions. This compound features a central phenylene core symmetrically functionalized with triphenylsilyl groups, serving as a structural blueprint for more extended architectures [1]. The molecular weight (594.9 g/mol) and rotatable bond count (8) of UGH-2 highlighted the conformational flexibility inherent in these systems, while its purity standards (>98%) established critical benchmarks for subsequent dendritic silanes [1].
The strategic shift toward para-linked polyphenyl systems emerged as a key innovation, enabling controlled linear extension of silane frameworks. This progression is documented in PubChem records (CID 297537), where biphenyl-based silanes like 4,4'-bis(triphenylsilyl)-1,1'-biphenyl demonstrated enhanced steric protection of silicon centers and improved thermal stability compared to monomeric analogs [2]. These developments directly facilitated the design of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane, which incorporates three connected phenyl rings as a rigid scaffold for its terminal triphenylsilyl groups.
Table 1: Key Historical Milestones in Polyphenylsilane Development
Compound | CAS Number | Structural Feature | Significance |
---|---|---|---|
1,4-Bis(triphenylsilyl)benzene | 18856-08-1 | Central phenylene core | Established symmetrical disilane synthesis protocols |
4,4'-Bis(triphenylsilyl)biphenyl | Not specified | Biphenyl extension | Demonstrated steric protection in extended systems |
Biphenyl-4-yltriphenylsilane | 3172-34-7 | Asymmetric monofunctionalization | Enabled modular building block approaches |
Suzuki-Miyaura cross-coupling stands as the pivotal methodology for constructing the triphenylene core of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane, owing to its exceptional tolerance for sterically congested intermediates. A critical innovation involves the synthesis of boronic ester-functionalized precursors like triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS 1391041-75-0). This air-sensitive compound (MW: 462.46 g/mol) requires cold-chain storage and anhydrous handling to preserve the reactive boronate functionality essential for the final coupling step [6]. The molecular structure incorporates a triphenylsilyl group meta to the boronate ester, strategically positioned to prevent electronic interference during cross-coupling [6].
The dendritic architecture is assembled through sequential coupling reactions:
Notably, the electron-deficient nature of the boronate ester (logP=4.618) necessitates precise stoichiometric control to prevent homocoupling side reactions. Purification employs silica gel chromatography with hexane/toluene gradients, followed by recrystallization from ethyl acetate/toluene mixtures to achieve >99% purity essential for electronic applications [6].
Table 2: Key Intermediates in Dendritic Silane Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis | Purity Standard |
---|---|---|---|---|
Triphenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane | 1391041-75-0 | C₃₀H₃₁BO₂Si | Coupling partner for terminal rings | >98.5% (HPLC) |
4-(Triphenylsilyl)phenylboronic acid | Not provided | C₂₄H₂₁BO₂Si | Central unit precursor | >97.0% |
1,4-Bis(4-bromophenyl)benzene | Not provided | C₁₈H₁₂Br₂ | Terphenyl backbone source | >99.0% |
The construction of the target compound's sterically congested terphenyl backbone demands specialized catalytic systems. Conventional palladium catalysts like Pd(PPh₃)₄ exhibit <20% conversion in the critical C–Si bond-forming step due to ligand bulk intolerance. Patent research (US10797242B2) reveals that palladium complexes incorporating sterically demanding phosphines—notably tri(tert-butyl)phosphine and tricyclohexylphosphine—coupled with cesium carbonate base in toluene/THF mixtures, achieve conversion rates exceeding 85% [8]. The cesium ion facilitates transmetalation by activating the silicon nucleophile, while the electron-rich phosphines stabilize the palladium center during oxidative addition into aryl halides [8].
Co-catalyst systems demonstrate further enhancements:
The molecular weight (≥763 g/mol) and multiple silicon centers in the target compound necessitate catalyst loadings of 5-10 mol% to overcome diffusion limitations. Crucially, the reaction mixture requires degassing via freeze-pump-thaw cycles to prevent catalyst oxidation, while anhydrous toluene maintains silicon electrophile reactivity. Post-reaction, catalyst removal employs alumina filtration, preventing metal contamination that would compromise electronic properties [8].
Table 3: Catalytic Systems for Sterically Hindered Si–C Bond Formation
Catalyst System | Base | Solvent | Temperature | Conversion | Advantages |
---|---|---|---|---|---|
Pd[P(tert-Bu)₃]₂ / CuI | Cs₂CO₃ | Toluene/THF (3:1) | 100°C | 92% | Tolerance for bulky substituents |
Pd(dba)₂ / PtBu₃ / NHC co-ligand | K₃PO₄ | m-Xylene | 120°C | 88% | Reduced homocoupling side products |
Pd(OAc)₂ / SPhos | CsF / K₂CO₃ | Dioxane | 80°C | 78% | Lower temperature operation |
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